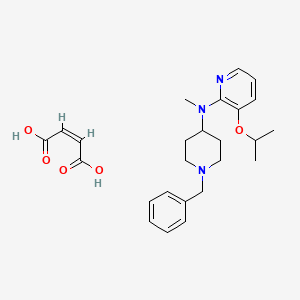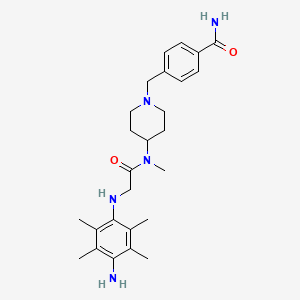
4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide
Overview
Description
SUN11602 is a novel aniline compound, which mimics the neuroprotective mechanisms of basic fibroblast growth factor. In primary cultures of rat cerebrocortical neurons, SUN11602 and bFGF prevented glutamate-induced neuronal death.
Scientific Research Applications
Neuroprotection in Parkinson’s Disease
SUN11602 has shown promising results in the treatment of Parkinson’s disease (PD), which is the second most common neurodegenerative disease . The compound has been found to exhibit neuroprotective activities similar to basic fibroblast growth factor (bFGF), a protein that stimulates neuronal growth and survival . In a study, SUN11602 was administered in a murine model of MPTP-induced dopaminergic degeneration, a common model for PD . The results showed that SUN11602 significantly reduced the alteration of PD hallmarks .
Modulation of Neuroinflammation
SUN11602 has been found to attenuate the neuroinflammatory state in PD models. It does this by modulating glial activation, NF-κB pathway, and cytokine overexpression . Neuroinflammation is a key feature of many central nervous system disorders, including PD .
Regulation of Apoptosis
Apoptosis, or programmed cell death, is a crucial process in neurodegenerative diseases. SUN11602 has been found to inhibit the apoptotic cascade, thereby potentially preventing neuronal cell death .
Regulation of Calcium-Binding Proteins
Calcium dysregulation is another feature of neurodegenerative diseases. SUN11602 has been found to rebalance calcium overload in neurons by regulating calcium-binding proteins .
5. Mimetic of Basic Fibroblast Growth Factor (bFGF) SUN11602 acts as a mimetic of bFGF, enhancing its phosphorylation and stimulating neuronal growth and survival in pathological conditions .
Potential Pharmacological Strategy for PD
Given these findings, SUN11602 could be considered a valuable pharmacological strategy for PD .
Mechanism of Action
Target of Action
SUN11602, a synthetic compound, primarily targets the fibroblast growth factor receptor-1 (FGFR1) . FGFR1 plays a crucial role in neuroprotection and CNS-mediated inflammation .
Mode of Action
SUN11602 interacts with the FGFR1 receptor similarly to basic fibroblast growth factor (bFGF), enhancing its phosphorylation . This interaction stimulates neuronal growth and survival in pathological conditions .
Biochemical Pathways
SUN11602 activates key molecules in the FGFR-1-MEK/ERK signaling pathway, which is known for its neuroprotective effects . It also modulates the neuroinflammatory state via the modulation of glial activation, NF-κB pathway, and cytokine overexpression .
Pharmacokinetics
In a murine model of mptp-induced dopaminergic degeneration, sun11602 was administered daily by oral gavage , suggesting that it has oral bioavailability.
Result of Action
SUN11602 administration significantly reduces the alteration of Parkinson’s disease (PD) hallmarks . It attenuates the neuroinflammatory state and rebalances Ca2+ overload in neurons by regulating Ca2±binding proteins while inhibiting the apoptotic cascade .
Action Environment
The environment in which SUN11602 acts is typically a pathological one, such as in neurodegenerative diseases like PD . The compound’s action, efficacy, and stability may be influenced by factors such as the severity of the disease, the presence of inflammation, and the specific cellular environment.
properties
IUPAC Name |
4-[[4-[[2-(4-amino-2,3,5,6-tetramethylanilino)acetyl]-methylamino]piperidin-1-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c1-16-18(3)25(19(4)17(2)24(16)27)29-14-23(32)30(5)22-10-12-31(13-11-22)15-20-6-8-21(9-7-20)26(28)33/h6-9,22,29H,10-15,27H2,1-5H3,(H2,28,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCODNOOPOPTZMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)C)NCC(=O)N(C)C2CCN(CC2)CC3=CC=C(C=C3)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-(2-((4-amino-2,3,5,6-tetramethylphenyl)amino)-N-methylacetamido)piperidin-1-yl)methyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



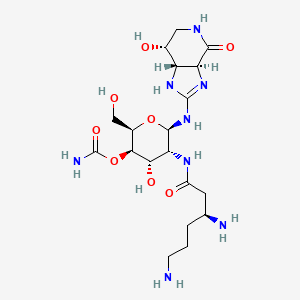
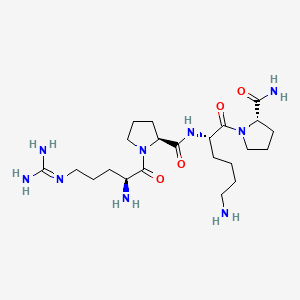
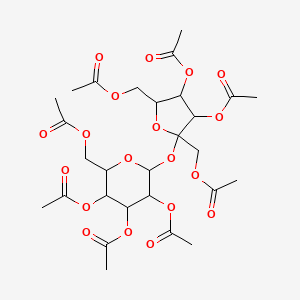

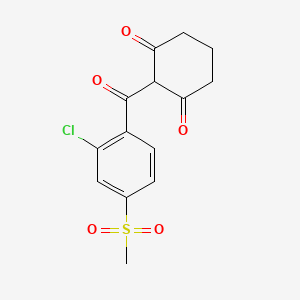
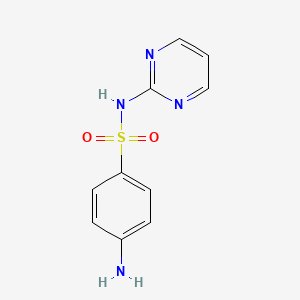
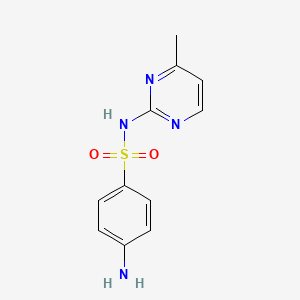
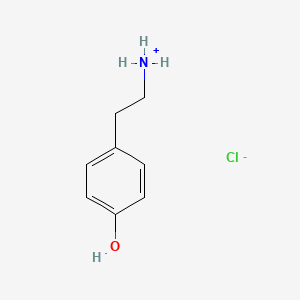




![5-[3-[3-[4-(Phenoxy)-2-propylphenoxy]propoxy]phenyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1682655.png)
